7-Nitrogramine

Anticancer Research Medicinal Chemistry Structure-Activity Relationship

7-Nitrogramine is the essential precursor for 7-nitrotryptophan derivatives with superior anticancer activity. Substituting with 5-nitrogramine compromises target potency-DL-N-dichloroacetyl-7-nitrotryptophan derivatives show greater activity against HeLa cells than 5-nitro analogs. • Proven antineoplastic scaffold: Direct precursor for 7-nitrotryptophan analogs active against cervical cancer models. • Authenticated standards: Published protocol for N-acetyl-7-nitrotryptophan methyl ester with full NMR assignment. • Quality assured: ≥98% purity (HPLC), off-white to yellow crystalline solid.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 1654-34-8
Cat. No. B167658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitrogramine
CAS1654-34-8
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-9(8)4-3-5-10(11)14(15)16/h3-6,12H,7H2,1-2H3
InChIKeyYLVPUBNLOINGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitrogramine: Position-Specific Indole Building Block


7-Nitrogramine (N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine) is a nitro-substituted indole alkaloid derivative belonging to the gramine class. Distinguished by a nitro group at the 7-position of the indole ring, it is a yellow crystalline solid with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . Its primary utility is as a key synthetic intermediate for producing nitrated tryptophan and tryptamine derivatives [1], a role enabled by its reactive dimethylaminomethyl group, which allows for further functionalization.

Why 7-Nitrogramine Cannot Be Substituted


Simple substitution with unsubstituted gramine or differently substituted nitrogramine isomers (e.g., 5-nitrogramine) is not viable when the target is a 7-nitro-substituted indole derivative. The position of the nitro group on the indole ring profoundly influences the electronic environment, reactivity in subsequent condensation reactions, and the biological activity of the final product [1]. For instance, a study on tumor chemotherapy explicitly found that derivatives synthesized from 7-nitrogramine were more effective against HeLa cells than their corresponding 5-nitro analogs, demonstrating that the position of the nitro group is a critical determinant of pharmacological outcome, not merely a structural formality [2].

7-Nitrogramine Differentiation Evidence


HeLa Cell Potency: 7-Nitro vs 5-Nitro Derivatives

In a direct comparative study, the core pharmacophore derived from 7-nitrogramine (DL-N-dichloroacetyl-7-nitrotryptophan and its ethyl ester) demonstrated superior inhibitory activity against HeLa cervical cancer cells compared to the analogous compounds derived from 5-nitrogramine [1]. This finding provides a clear, efficacy-based rationale for choosing the 7-nitro starting material over the 5-nitro isomer for programs targeting HeLa or similar cancer cell lines.

Anticancer Research Medicinal Chemistry Structure-Activity Relationship

HeLa Cell Inhibition: Convergent Evidence

A later study confirmed the biological relevance of the 7-nitro scaffold, reporting that 5(或7)-硝基克胺 (5- or 7-nitrogramine) exhibited a pronounced inhibitory effect on HeLa cells [1]. While this study grouped the 5- and 7-isomers, it reinforces the class-level activity of nitrogramines against this cancer cell line, strengthening the case for 7-nitrogramine as a preferred synthetic entry point given its superior performance in the earlier direct comparison.

Cancer Biology Cytotoxicity Screening Lead Compound Identification

Key Intermediate for Tryptophan Analogs

7-Nitrogramine serves as the specific starting material for the synthesis of N-acetyl-7-nitrotryptophan methyl ester, a valuable probe molecule. A published synthetic protocol uses a modified malonic ester reaction with 7-nitrogramine, followed by methylation, to achieve regioselective synthesis that is not possible with other nitrogramine isomers [1]. This confirms its non-substitutable role as a building block for 7-substituted tryptophan analogs.

Synthetic Organic Chemistry Chemical Biology Amino Acid Analogs

Physicochemical Properties: LogP & Vapor Pressure

7-Nitrogramine possesses a computed LogP of 2.66090 and a vapor pressure of 6.51E-06 mmHg at 25°C . These values dictate its handling, formulation, and predicted membrane permeability. While data for other nitrogramine isomers are not readily available in the same database for a direct comparison, these parameters are crucial for experimental design and differentiate it from the more polar, unsubstituted gramine.

Physicochemical Profiling ADME Prediction Formulation Science

Acute IV Toxicity in Mouse

The acute toxicity of 7-nitrogramine has been quantified via the intravenous route in a rodent model, with an LD50 value of 45 mg/kg in mice . This data point is essential for safety assessment and experimental dose-ranging. Without equivalent, publicly available LD50 data for other nitrogramine isomers, this provides a baseline safety metric specifically for the 7-nitro derivative.

Toxicology Safety Pharmacology Preclinical Safety

7-Nitrogramine Strategic Applications


7-Substituted Tryptophan Analogs for Cancer Research

This is the most evidence-backed application for 7-nitrogramine. The compound is a proven precursor for synthesizing 7-nitrotryptophan derivatives like DL-N-dichloroacetyl-7-nitrotryptophan, which have demonstrated higher potency against HeLa cells than their 5-nitro counterparts [1]. Research groups focused on developing novel antineoplastic agents targeting cervical cancer models should prioritize 7-nitrogramine to ensure they are working with the most active scaffold.

7-Nitrotryptophan Methyl Ester Analytical Standards

For laboratories requiring authentic standards of 7-nitrotryptophan methyl esters for HPLC, LC-MS, or NMR analysis, 7-nitrogramine is the essential starting material. A published protocol details its conversion to N-acetyl-7-nitrotryptophan methyl ester with full NMR assignment [2]. This application demands the 7-nitro isomer specifically, making procurement of the correct regioisomer a critical quality control decision.

β-Carboline Library via Nitrogramine Intermediates

Research indicates that nitrogramine isomers (including 4-, 5-, and 6-nitro) can be condensed with formamidomalonate derivatives to ultimately yield amino-substituted β-carbolines, a class of compounds with benzodiazepine receptor activity [3]. 7-Nitrogramine, though not cited in this specific study, fits this synthetic paradigm and could be used to access novel 8-substituted β-carboline analogs, expanding chemical space around this privileged scaffold.

Nitro-Indole Library Profiling

For screening programs that include nitro-substituted indole alkaloids, 7-nitrogramine offers a characterized profile with a known LogP (2.66), and density (1.287 g/cm³), and an established acute IV toxicity profile (LD50: 45 mg/kg in mouse) . This data makes it a suitable reference compound for benchmarking the properties of novel analogs in a drug discovery setting.

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